molecular formula C56H81N13O14 B14756795 beta-Neoendorphin acetate

beta-Neoendorphin acetate

Cat. No.: B14756795
M. Wt: 1160.3 g/mol
InChI Key: RRCNWDRSUKZIGO-CODYCENXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Neoendorphin acetate: is an endogenous opioid peptide with a nonapeptide structure. It is derived from the proteolytic cleavage of prodynorphin and has the amino acid sequence Tyrosine-Glycine-Glycine-Phenylalanine-Leucine-Arginine-Lysine-Tyrosine-Proline. This compound is known for its ability to stimulate wound healing by accelerating keratinocyte migration through the activation of mitogen-activated protein kinase and extracellular signal-regulated kinases 1 and 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Neoendorphin acetate involves the solid-phase peptide synthesis method. This method uses a resin-bound amino acid as the starting material, and the peptide chain is elongated by sequential addition of protected amino acids. The reaction conditions typically involve the use of coupling reagents such as N,N’-Diisopropylcarbodiimide and 1-Hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is achieved through high-performance liquid chromatography, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Beta-Neoendorphin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-Neoendorphin acetate has a wide range of scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell migration and wound healing processes.

    Medicine: Explored for its potential therapeutic applications in promoting wound healing and tissue regeneration.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

Beta-Neoendorphin acetate exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase and extracellular signal-regulated kinases 1 and 2 pathways. These pathways lead to the upregulation of matrix metalloproteinase 2 and 9, which are involved in the degradation of extracellular matrix components, facilitating cell migration and wound healing .

Comparison with Similar Compounds

Uniqueness: Beta-Neoendorphin acetate is unique in its specific amino acid sequence and its potent ability to stimulate keratinocyte migration and wound healing. Its distinct mechanism of action and receptor binding profile differentiate it from other similar opioid peptides .

Properties

Molecular Formula

C56H81N13O14

Molecular Weight

1160.3 g/mol

IUPAC Name

acetic acid;(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C54H77N13O12.C2H4O2/c1-32(2)26-41(65-51(76)42(28-33-10-4-3-5-11-33)62-46(71)31-60-45(70)30-61-47(72)38(56)27-34-15-19-36(68)20-16-34)50(75)64-40(13-8-24-59-54(57)58)48(73)63-39(12-6-7-23-55)49(74)66-43(29-35-17-21-37(69)22-18-35)52(77)67-25-9-14-44(67)53(78)79;1-2(3)4/h3-5,10-11,15-22,32,38-44,68-69H,6-9,12-14,23-31,55-56H2,1-2H3,(H,60,70)(H,61,72)(H,62,71)(H,63,73)(H,64,75)(H,65,76)(H,66,74)(H,78,79)(H4,57,58,59);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-;/m0./s1

InChI Key

RRCNWDRSUKZIGO-CODYCENXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N.CC(=O)O

Origin of Product

United States

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